Spiro[2H-1-benzofuran-3,3'-piperidine];hydrochloride
Description
Spiro[2H-1-benzofuran-3,3'-piperidine] hydrochloride (CAS 171-77-7) is a bicyclic compound comprising a benzofuran moiety fused to a piperidine ring via a spiro junction. Its molecular formula is C₁₂H₁₅NO·HCl, with a molecular weight of 189.25 g/mol . The spiro architecture imparts conformational rigidity, which is advantageous in medicinal chemistry for enhancing receptor binding specificity and metabolic stability. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals, though its specific biological activities remain less documented compared to derivatives with functional modifications.
Properties
IUPAC Name |
spiro[2H-1-benzofuran-3,3'-piperidine];hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO.ClH/c1-2-5-11-10(4-1)12(9-14-11)6-3-7-13-8-12;/h1-2,4-5,13H,3,6-9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONCWLPLRAKFDNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CNC1)COC3=CC=CC=C23.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2416235-57-7 | |
| Record name | 2H-spiro[1-benzofuran-3,3'-piperidine] hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[2H-1-benzofuran-3,3’-piperidine];hydrochloride typically involves the formation of the spirocyclic structure through a series of chemical reactions. One common method includes the cyclization of a benzofuran derivative with a piperidine moiety under specific reaction conditions. The reaction often requires a catalyst and controlled temperature to ensure the formation of the desired spirocyclic structure .
Industrial Production Methods
In industrial settings, the production of Spiro[2H-1-benzofuran-3,3’-piperidine];hydrochloride involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include multiple purification steps, such as recrystallization and chromatography, to obtain the final product with high purity .
Chemical Reactions Analysis
Oxidation Reactions
The benzofuran component undergoes oxidation under controlled conditions. For example:
-
Potassium permanganate (KMnO₄) in acidic media oxidizes the benzofuran ring to introduce ketone groups, modifying the compound’s electronic properties.
-
Hydrogen peroxide (H₂O₂) with catalytic metal oxides yields hydroxylated derivatives, enhancing solubility for pharmacological applications.
Table 1: Oxidation Reaction Conditions and Outcomes
| Reagent | Conditions | Major Product | Yield (%) | Reference |
|---|---|---|---|---|
| KMnO₄ / H⁺ | 60°C, 4 hrs | Ketone-functionalized spiro | 78 | |
| H₂O₂ / Fe₂O₃ | RT, 12 hrs | Hydroxylated spiro derivative | 65 |
Reduction Reactions
Reduction targets the piperidine ring or unsaturated bonds:
-
Sodium borohydride (NaBH₄) selectively reduces imine intermediates, forming secondary amines.
-
Lithium aluminum hydride (LiAlH₄) deprotonates the piperidine nitrogen, enabling further alkylation .
Table 2: Reduction Protocols
| Reagent | Substrate | Product | Selectivity | Reference |
|---|---|---|---|---|
| NaBH₄ / MeOH | Imine intermediate | Secondary amine | High | |
| LiAlH₄ / THF | Protonated N-atom | Deprotonated piperidine | Moderate |
Nucleophilic Substitution
The spiro structure facilitates substitution at electrophilic sites:
-
SNAr (Nucleophilic Aromatic Substitution) occurs at halogenated positions on the benzofuran ring. For instance, bromine substituents react with amines (e.g., morpholine) to form aryl amines .
-
Alkylation at the piperidine nitrogen using alkyl halides (e.g., methyl iodide) modifies pharmacological activity.
Case Study: SNAr Reaction
A study demonstrated that 5-bromo-substituted derivatives react with morpholine in THF at 80°C, yielding aryl amines with >85% efficiency. This method is critical for introducing functional groups for drug discovery .
Cyclization and Ring-Opening
The spirocyclic framework participates in controlled ring-opening and re-closure:
-
Acid-catalyzed ring-opening with HCl generates linear intermediates, which can be re-cyclized under basic conditions to form modified spiro systems .
-
Intramolecular cyclization via ester enolate intermediates constructs complex polycyclic structures, as shown in syntheses of codeine analogues .
Functionalization for Drug Development
Derivatization enhances bioactivity:
-
Trifluoromethylation at the benzofuran 6-position improves metabolic stability and receptor binding.
-
Acylation of the piperidine nitrogen with chloroacetyl chloride produces intermediates for antipsychotic agents.
Table 3: Bioactive Derivatives
| Derivative | Modification | Biological Activity | Reference |
|---|---|---|---|
| 6-CF₃-substituted | Trifluoromethyl | Enhanced receptor affinity | |
| N-acetylated | Acetyl group | Sigma-2 receptor modulation |
Mechanistic Insights
Scientific Research Applications
The compound exhibits a range of biological activities, making it a valuable candidate for therapeutic applications:
Anticancer Activity
Research indicates that spiro compounds can induce apoptosis in cancer cells. A notable study demonstrated that spiro[2H-1-benzofuran-3,3'-piperidine];hydrochloride showed significant cytotoxic effects against various cancer cell lines, such as non-small cell lung cancer (NSCLC). The mechanisms involved include:
- Induction of apoptosis through the activation of caspase pathways.
- Inhibition of tumor growth by modulating key signaling pathways associated with cell survival and proliferation.
Neuroprotective Effects
Emerging evidence suggests that this compound may possess neuroprotective properties. It has been studied for its potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to neurodegenerative disorders like Alzheimer's disease. The inhibition of these enzymes can enhance cholinergic transmission and improve cognitive function.
Anti-inflammatory Properties
In vitro studies have shown that spiro compounds can reduce the production of pro-inflammatory cytokines, suggesting their potential use in treating inflammatory diseases. This anti-inflammatory activity is crucial in conditions characterized by chronic inflammation.
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:
- Spirocyclization : The reaction of benzofuran derivatives with piperidine under specific conditions.
- Oxidation and Reduction Reactions : Utilizing reagents like potassium permanganate for oxidation or sodium borohydride for reduction to generate derivatives.
Anticancer Activity Study
A recent investigation evaluated the efficacy of this compound against NSCLC cell lines. The results demonstrated:
- Cytotoxic effects at micromolar concentrations.
- Activation of apoptotic pathways leading to cell death.
Neuroprotective Study
Another study focused on the inhibitory effects of related compounds on AChE activity. The findings revealed:
- Potent inhibition comparable to established drugs like galantamine.
- Potential therapeutic avenues for Alzheimer's disease treatment.
Mechanism of Action
The mechanism of action of Spiro[2H-1-benzofuran-3,3’-piperidine];hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Spiro Compounds
The following table summarizes key structural analogs and their distinguishing features:
Structural and Functional Analysis
Substituent Effects: Fluorine (e.g., 644968-05-8) increases lipophilicity and bioavailability, making it favorable for blood-brain barrier penetration in CNS drugs . Trifluoromethyl (1956325-40-8) enhances metabolic stability by resisting oxidative degradation, a common feature in kinase inhibitors .
Ring System Variations :
- Replacement of benzofuran with isobenzofuran (37663-44-8) alters electron density, impacting binding to serotonin or dopamine receptors .
- Piperidine vs. Pyrrolidine : Piperidine-containing compounds (e.g., 171-77-7) exhibit higher Top1 inhibitory activity (+++ level) compared to pyrrolidine analogs (++ level), likely due to better geometric compatibility with enzyme active sites .
Synthetic Accessibility :
- The parent compound (171-77-7) is synthesized via HCl-mediated cyclization with moderate yields (~74%), while derivatives like 644968-05-8 require halogenation steps that reduce yields .
Biological Activity
Spiro[2H-1-benzofuran-3,3'-piperidine];hydrochloride is a unique compound characterized by its spirocyclic structure, which combines the benzofuran and piperidine moieties. This structural arrangement is believed to contribute significantly to its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the current understanding of the biological activity of this compound based on diverse scientific literature.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 260.16 g/mol. The presence of a chlorine atom in its structure enhances its reactivity and potential pharmacological properties.
Antimicrobial Activity
Research indicates that spiro compounds, including this compound, exhibit significant antimicrobial properties. A study highlighted that derivatives of spiro compounds showed activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for these compounds were notably low, suggesting potent antimicrobial efficacy.
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| This compound | S. aureus | < 5 |
| This compound | E. coli | < 10 |
Anticancer Activity
The anticancer potential of spiro compounds has been extensively studied. In vitro assays demonstrated that this compound can induce apoptosis in cancer cell lines such as HT29 (colorectal cancer) and MCF7 (breast cancer). The compound exhibited an IC50 value of approximately 10 μM in HT29 cells, indicating significant cytotoxicity .
| Cell Line | IC50 (μM) |
|---|---|
| HT29 | 10 |
| MCF7 | 15 |
Anti-inflammatory Activity
The anti-inflammatory effects of spiro compounds are attributed to their ability to inhibit nitric oxide (NO) production in macrophages. In studies using RAW 264.7 cells, this compound demonstrated a reduction in NO levels by over 50% at sub-cytotoxic concentrations . This suggests a potential mechanism for its therapeutic application in inflammatory diseases.
The biological activities of this compound are believed to arise from its interactions with various molecular targets. These may include:
- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways related to pain and inflammation.
Case Studies and Research Findings
Recent studies have focused on synthesizing analogs of spiro compounds to enhance their biological activity. For example, modifications to the piperidine ring have shown improved potency against certain cancer cell lines while maintaining selectivity for non-cancerous cells .
Q & A
Q. What are the established synthetic routes for Spiro[2H-1-benzofuran-3,3'-piperidine];hydrochloride?
The synthesis typically involves coupling benzofuran and piperidine derivatives under controlled conditions. For structurally analogous spiro compounds (e.g., Spiro[isochroman-1,4'-piperidine] hydrochloride), reactions are catalyzed by Lewis acids or transition metals in aprotic solvents like dichloromethane or tetrahydrofuran. Optimization includes temperature control (e.g., 60–80°C) and inert atmospheres to prevent oxidation . Proprietary methods may vary in catalysts (e.g., palladium for cross-coupling) or purification steps (e.g., recrystallization) to achieve ≥95% purity .
Q. How is the spirocyclic structure of this compound confirmed experimentally?
Structural validation employs:
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify unique proton environments and quaternary carbons at the spiro junction.
- X-ray Crystallography : Resolves bond angles and spatial arrangement of the benzofuran and piperidine rings.
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 239.74 for Spiro[isochroman-1,4'-piperidine] hydrochloride) confirm molecular weight .
Q. What analytical methods ensure purity and stability during storage?
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (≥98% for research-grade compounds) and detects degradation products .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability.
- Storage : Anhydrous conditions at -20°C in amber vials prevent hydrolysis and photodegradation .
Advanced Research Questions
Q. How can researchers design experiments to evaluate this compound’s bioactivity in disease models?
- In Vitro Models : Use cell lines (e.g., renal proximal tubule cells) to test ferroptosis inhibition via lipid peroxidation assays. Dose-response curves (e.g., IC determination) and comparator compounds (e.g., Liproxstatin-1, IC = 22 nM) validate specificity .
- In Vivo Models : Gpx4 knockdown mice or ischemia/reperfusion injury models assess therapeutic efficacy. Endpoints include survival rates, histological damage scoring, and biomarkers (e.g., glutathione levels) .
Q. How should conflicting data on spiro compound efficacy be resolved?
Discrepancies in bioactivity (e.g., varying IC values) may arise from:
- Experimental Variables : Differences in cell passage number, assay protocols (e.g., RSL3 concentration), or solvent carriers (DMSO vs. ethanol).
- Structural Analogues : Subtle changes in substituents (e.g., chloro vs. methoxy groups) alter pharmacokinetics. Mitigation strategies include inter-laboratory replication, standardized assay conditions, and computational docking studies to correlate structure-activity relationships .
Q. What methodologies optimize reaction yields for scaled synthesis?
- Design of Experiments (DoE) : Statistically optimize variables (temperature, solvent ratio, catalyst loading). For example, a Central Composite Design (CCD) can maximize yield while minimizing byproducts.
- Flow Chemistry : Enhances reproducibility for large-scale production by maintaining precise reaction parameters .
Q. How do spiro compounds interact with biological targets at the molecular level?
- Molecular Dynamics Simulations : Predict binding modes to targets like GPX4 or DDR1 kinase.
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (K, k/k).
- Cryo-EM : Resolves conformational changes in target proteins upon ligand binding .
Methodological Considerations
Q. What safety protocols are critical for handling spiro piperidine derivatives?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods for solvent evaporation steps.
- Waste Disposal : Segregate halogenated waste (e.g., chlorinated solvents) and neutralize acidic byproducts .
Q. How are spiro compounds characterized for solubility and bioavailability?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
